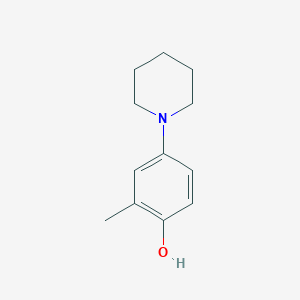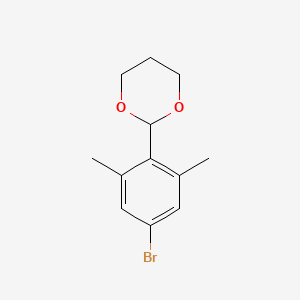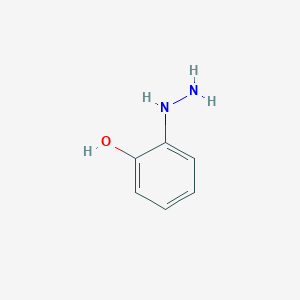
2-methyl-4-piperidin-1-ylphenol
概要
説明
2-methyl-4-piperidin-1-ylphenol is a compound that features a piperidine ring attached to a phenol group via a methyl bridge. This structure is significant due to the presence of both the piperidine and phenol moieties, which are known for their biological and chemical reactivity. Piperidine is a six-membered heterocyclic amine, while phenol is an aromatic compound with a hydroxyl group attached to the benzene ring. The combination of these two functional groups in a single molecule makes this compound a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-piperidin-1-ylphenol typically involves the reaction of piperidine with a phenol derivative. One common method is the alkylation of phenol with a piperidine derivative in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. The choice of base and solvent can significantly influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2-methyl-4-piperidin-1-ylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: Both the piperidine and phenol groups can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
2-methyl-4-piperidin-1-ylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-methyl-4-piperidin-1-ylphenol involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, while the phenol group can participate in redox reactions and hydrogen bonding. These interactions can modulate biological processes and lead to the compound’s observed effects.
類似化合物との比較
2-methyl-4-piperidin-1-ylphenol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and may have similar biological activities.
Phenol derivatives: Compounds with phenol groups can exhibit similar chemical reactivity and biological properties.
Other alkylaminophenols: These compounds have similar structures and may be used in similar applications.
The uniqueness of this compound lies in the combination of the piperidine and phenol moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
2-methyl-4-piperidin-1-ylphenol |
InChI |
InChI=1S/C12H17NO/c1-10-9-11(5-6-12(10)14)13-7-3-2-4-8-13/h5-6,9,14H,2-4,7-8H2,1H3 |
InChIキー |
SCJVENAJIYSJTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8683968.png)







![4-[[4-(3,4-Dichlorophenoxy)-1-piperidinyl]methyl]-1,2-cyclopentanediol](/img/structure/B8684023.png)
![2-{[(Propan-2-ylidene)amino]oxy}ethyl 2-bromopropanoate](/img/structure/B8684037.png)
